2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
Overview
Description
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core substituted with a piperazine ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of a diamine with a suitable electrophile, such as diphenylvinylsulfonium triflate, in the presence of a base like DBU.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorophenyl halide to introduce the chlorophenyl group.
Formation of Pyrimidinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidinone core.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone is unique due to its specific combination of a piperazine ring, chlorophenyl group, and pyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H23Cl2N7
- Molecular Weight : 456.37 g/mol
- CAS Number : 1402709-93-6
- Solubility : Soluble in DMSO (maximum concentration 75 mg/mL) .
The compound is known to interact with various biological targets, particularly kinases involved in critical signaling pathways. Notably, it has shown inhibitory effects on:
- Fms-like Tyrosine Kinase 3 (FLT3) : A key player in hematopoiesis and leukemogenesis, inhibition of FLT3 has implications for treating certain leukemias.
- Aurora Kinases : These are crucial for cell division; their inhibition can lead to cancer cell death.
Biological Activity Overview
-
Anticancer Activity :
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines. It exhibits low micromolar activity against AKT2/PKBβ, a kinase involved in glioma malignancy .
- In studies involving glioblastoma cell lines, the compound inhibited neurosphere formation and exhibited potent EC50 values, indicating its potential as an anti-glioma agent.
- Selectivity and Cytotoxicity :
- Receptor Affinity :
Case Study 1: Inhibition of Glioblastoma Growth
A study evaluated the effects of the compound on primary patient-derived glioblastoma cells. It was found to inhibit the growth of these cells significantly while sparing non-cancerous cells from cytotoxicity. The EC50 value was determined to be around 20 μM in GL261 glioblastoma cell lines .
Compound | EC50 (μM) | Target Kinase |
---|---|---|
This compound | 20 | AKT2/PKBβ |
MK-2206 (reference) | 2 | AKT |
Case Study 2: Kinase Profiling
The compound was screened against a panel of 139 purified kinases and exhibited specific inhibitory activity against AKT isoforms with IC50 values of approximately 12 μM for AKT1 and 14 μM for AKT2 . This specificity suggests that the compound could be developed as a targeted therapy for cancers driven by aberrant AKT signaling.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-11-12(2)18-16(19-15(11)22)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUXDPDPPRYGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159167 | |
Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200287 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
886152-79-0 | |
Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886152-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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